molecular formula C23H23NO3 B162479 Naphthol AS-MX butyrate CAS No. 137629-33-5

Naphthol AS-MX butyrate

Cat. No. B162479
M. Wt: 361.4 g/mol
InChI Key: OSBXUQZQTBGULF-UHFFFAOYSA-N
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Description

Naphthol AS-MX butyrate is a chemical compound with the empirical formula C23H23NO3 . It has a molecular weight of 361.43 . The molecule contains a total of 50 atoms, including 23 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of Naphthol AS-MX butyrate includes a total of 52 bonds. There are 29 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) .


Physical And Chemical Properties Analysis

Naphthol AS-MX butyrate has an assay of approximately 98% . It has a storage temperature of -20°C . The SMILES string representation of the molecule is CCCC(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccc©cc3C .

Scientific Research Applications

Esterase Cytochemistry in Leukemia Diagnosis

Naphthol AS-MX butyrate plays a crucial role in the histochemical identification of leukemia types. Swirsky (1984) demonstrated its application in esterase cytochemistry, crucial for classifying acute myeloid leukemias and differentiating myeloid leukemia cells into granulocytic or monocytic lineages (Swirsky, 1984).

Enzymatic Activity Determination

The compound is also instrumental in enzymatic studies. For instance, Ga (1985) and Velösy (1985) utilized naphthol AS-MX butyrate in developing a continuous determination method for pancreatic carboxylesterase's catalytic activity, highlighting its importance in biochemical research (Ga, 1985), (Velösy, 1985).

Lymphocyte Differentiation

Higgy, Burns, and Hayhoe (2009) employed alpha-naphthol butyrate, a related compound, to differentiate lymphocytes in blood, providing a marker for mature T-lymphocytes and 'null' cells, illustrating its applicability in cellular biology and immunology (Higgy et al., 2009).

Isoenzyme Analysis

Naphthol AS-MX butyrate has been utilized in the electrophoretic separation of isoenzymes, such as in the work of Demetriou and Beattie (1971), who studied alkaline phosphatase isoenzymes using this compound, proving its utility in enzymology (Demetriou & Beattie, 1971).

Spectrophotometric Esterase Assays

Mastropaolo and Yourno (1981) developed a spectrophotometric assay for esterases, including naphthyl butyrate esterase, showcasing naphthol AS-MX butyrate's role in analytical biochemistry (Mastropaolo & Yourno, 1981).

Fluorometric Cholinesterase Study

Siegel, Lehrer, and Silides (1966) employed naphthyl butyrate for studying cholinesterase kinetics fluorometrically, further affirming its application in enzyme kinetics research (Siegel et al., 1966).

properties

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-4-7-22(25)27-21-14-18-9-6-5-8-17(18)13-19(21)23(26)24-20-11-10-15(2)12-16(20)3/h5-6,8-14H,4,7H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXUQZQTBGULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394885
Record name Naphthol AS-MX butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-MX butyrate

CAS RN

137629-33-5
Record name Naphthol AS-MX butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NJ Rogers, SC Apte - Environmental science & technology, 2004 - ACS Publications
… Further experiments loading these acetate substrates and naphthol AS-MX butyrate onto Supor-450 filter membranes indicated no increase in signal intensity at loadings higher than …
Number of citations: 8 pubs.acs.org
JL Best, CA Amezcua, B Mayr… - Proceedings of the …, 2004 - National Acad Sciences
Phosphorylation of the cAMP response element binding protein (CREB) at Ser-133 in response to hormonal stimuli triggers cellular gene expression via the recruitment of the histone …
Number of citations: 227 www.pnas.org
BT Roberts, RB Wickner - Genes & development, 2003 - genesdev.cshlp.org
Known prions (infectious proteins) are self-propagating amyloids or conformationally altered proteins, but in theory an enzyme necessary for its own activation could also be a prion (or …
Number of citations: 144 genesdev.cshlp.org

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